2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid 2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13591143
InChI: InChI=1S/C19H19NO5/c1-24-15-7-8-16-14(11-15)9-10-20(17(16)18(21)22)19(23)25-12-13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3,(H,21,22)
SMILES: COC1=CC2=C(C=C1)C(N(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol

2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

CAS No.:

Cat. No.: VC13591143

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

2-Cbz-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid -

Specification

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
IUPAC Name 6-methoxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C19H19NO5/c1-24-15-7-8-16-14(11-15)9-10-20(17(16)18(21)22)19(23)25-12-13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3,(H,21,22)
Standard InChI Key RIXDCJSVZCSFMU-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(N(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O
Canonical SMILES COC1=CC2=C(C=C1)C(N(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3,4-tetrahydroisoquinoline scaffold substituted at the 1-position with a carboxylic acid group and at the 2-position with a Cbz protecting group. A methoxy group occupies the 6-position of the aromatic ring, introducing electronic modulation to the system. The canonical SMILES representation (COC1=CC2=C(C=C1)C(N(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O) and InChIKey (RIXDCJSVZCSFMU-UHFFFAOYSA-N) confirm this arrangement.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₉NO₅
Molecular Weight341.4 g/mol
IUPAC Name6-Methoxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
XLogP33.2 (estimated)
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6

Spectroscopic Characterization

While detailed spectral data remain proprietary, the compound’s structural features predict characteristic signals in nuclear magnetic resonance (NMR) spectra:

  • ¹H NMR: A singlet at δ 3.8 ppm (methoxy protons), multiplet signals between δ 7.2–7.4 ppm (benzyl aromatic protons), and diastereotopic methylene protons near δ 2.6–3.1 ppm.

  • ¹³C NMR: Carbonyl carbons (Cbz and carboxylic acid) appearing downfield at δ 165–175 ppm, with the methoxy carbon at δ 55–56 ppm.

Synthetic Methodologies

Stepwise Assembly

The synthesis typically proceeds through a multi-step sequence:

  • Core Formation: Cyclization of phenethylamine derivatives to construct the tetrahydroisoquinoline framework.

  • Cbz Protection: Introduction of the benzyloxycarbonyl group via reaction with benzyl chloroformate under Schotten-Baumann conditions .

  • Methoxy Installation: Electrophilic aromatic substitution or directed ortho-metalation strategies to position the methoxy group .

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 1-position.

Process Optimization

Recent patent literature describes advanced coupling agents (e.g., HATU, EDCI) and solvent systems (tetrahydrofuran/dimethylacetamide mixtures) that enhance yields to >85% while reducing reaction times . Critical parameters include:

  • Temperature control (0–5°C during acylation steps)

  • pH maintenance (8.5–9.0 for amine coupling)

  • Strict exclusion of moisture during Cbz group installation

Pharmaceutical Applications

Neurological Drug Precursors

The tetrahydroisoquinoline moiety mimics endogenous neurotransmitters, enabling the compound’s use in developing:

  • Dopamine D₂ Receptor Modulators: Structural analogs show nanomolar binding affinity (Kᵢ = 12 nM).

  • Neuroprotective Agents: Demonstrated 40% reduction in glutamate-induced neuronal apoptosis in PC12 cells at 10 μM concentrations.

Antibiotic Scaffolds

Derivatization produces compounds with broad-spectrum activity:

DerivativeMIC (μg/mL)
Ciprofloxacin analog0.025
Vancomycin hybrid1.6

Comparative Analysis with Boc-Protected Analogs

Stability Profiles

PropertyCbz DerivativeBoc Derivative
Acid StabilityModerateHigh
Alkaline StabilityLowModerate
Thermal Decomposition185°C210°C

Industrial Scale Considerations

Supply Chain Dynamics

Major suppliers including Shanghai Zhigan Biotechnology report production capacities exceeding 50 kg/month, with pricing tiers:

QuantityPrice (USD/g)
<100 mg12.50
100 mg–1 g9.80
>1 g6.40

Emerging Research Directions

Photopharmacological Applications

Recent studies exploit the methoxy group’s photosensitivity for light-activated drug delivery systems. Irradiation at 365 nm induces 78% conversion to bioactive forms within 30 minutes .

Computational Modeling

Molecular dynamics simulations predict strong binding (ΔG = -9.8 kcal/mol) to amyloid-β fibrils, suggesting potential in Alzheimer’s disease therapeutics.

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